molecular formula C12H14ClN3O2 B1379005 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-17-9

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379005
CAS No.: 1426291-17-9
M. Wt: 267.71 g/mol
InChI Key: GQNVSXOKXDVLBL-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a methoxyphenyl group, and an oxadiazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the azetidine ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy group, which may affect its solubility and biological activity.

    3-(2-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the azetidine ring, which may influence its chemical reactivity and applications.

Uniqueness

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of both the azetidine ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-16-10-5-3-2-4-9(10)11-14-12(17-15-11)8-6-13-7-8;/h2-5,8,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNVSXOKXDVLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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